Methyl benzofuran-6-carboxylate
Overview
Description
Methyl benzofuran-6-carboxylate (MBFC) is a synthetic compound that has been used in various scientific research applications. It is an important intermediate for the synthesis of various pharmaceuticals, and it has been used in various biochemical and physiological studies.
Scientific Research Applications
Antimicrobial Agents
Benzofuran and its derivatives have been found to be suitable structures for the development of new drugs, particularly in the field of antimicrobial therapy . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Visible-light-mediated Synthesis
There has been a significant upsurge of interest in the application of visible-light-mediated chemical reactions for the synthesis of a variety of molecules, including benzofuran derivatives . This method has been used for the synthesis of functionalized benzofurans .
Antibacterial Activity
Benzofuran derivatives have shown a wide range of biological activity and potential applications as pharmacological molecules . These derivatives exhibit potent anti-Alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antiHIV, anti-TB, antifungal, and other activities .
Antifungal and Antiprotozoal Agents
Benzofuran derivatives have shown significant activity as antifungal and antiprotozoal agents . They have been used in the treatment of diseases caused by fungi and protozoa .
Antitubercular Agents
Benzofuran derivatives have also been found to be effective against tuberculosis . They have been used in the treatment of this disease, which is caused by the bacterium Mycobacterium tuberculosis .
Anti-inflammatory and Analgesic Agents
Benzofuran derivatives have been used as anti-inflammatory and analgesic agents . They have been used in the treatment of conditions characterized by inflammation and pain .
properties
IUPAC Name |
methyl 1-benzofuran-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDHNZDNWGZFLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626044 | |
Record name | Methyl 1-benzofuran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzofuran-6-carboxylate | |
CAS RN |
588703-29-1 | |
Record name | Methyl 1-benzofuran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-benzofurancarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S55DW93ZXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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